Ardisenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

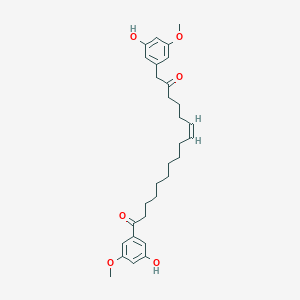

Ardisenone, also known as this compound, is a useful research compound. Its molecular formula is C30H40O6 and its molecular weight is 496.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Ardisenone has been studied for its antitumor properties, with several studies indicating its ability to inhibit cancer cell proliferation. Research has shown that compounds derived from Ardisia species can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, a study highlighted the effectiveness of ardisiacrispin A and B in inhibiting tumor growth and promoting apoptosis in human hepatoma cells .

Case Study: Inhibition of Hepatoma Cells

- Objective: To evaluate the cytotoxic effects of this compound derivatives on hepatoma cells.

- Method: Cell viability assays were conducted using human hepatoma Bel-7402 cells treated with varying concentrations of ardisiacrispin.

- Results: Significant reduction in cell viability was observed, indicating potential as an anticancer agent.

Antiviral Properties

This compound exhibits antiviral activity, particularly against human immunodeficiency virus (HIV). Studies have demonstrated that certain metabolites from Ardisia species can inhibit HIV replication by disrupting viral assembly and promoting cellular apoptosis .

Case Study: HIV Replication Inhibition

- Objective: To assess the antiviral efficacy of ardisiacrispin A against HIV.

- Method: The study utilized a viral replication assay to measure the effects of ardisiacrispin A on HIV-infected cells.

- Results: The compound significantly reduced viral load, showcasing its potential as an antiviral therapeutic.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Research indicates that it can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation .

Case Study: Modulation of Inflammatory Markers

- Objective: To investigate the effects of this compound on inflammatory cytokines.

- Method: In vitro experiments were performed using macrophages stimulated with lipopolysaccharides (LPS).

- Results: Treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Extracts from Ardisia species have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Case Study: Antibacterial Efficacy

- Objective: To evaluate the antibacterial activity of this compound extracts.

- Method: Kirby-Bauer disc diffusion method was employed to test extracts against common bacterial pathogens.

- Results: The extracts exhibited clear zones of inhibition, indicating strong antibacterial properties.

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Compounds from Ardisia have been linked to the protection of neuronal cells from oxidative stress and apoptosis .

Case Study: Neuroprotection Against Oxidative Stress

- Objective: To assess the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress.

- Method: Neuronal cell cultures were treated with hydrogen peroxide alongside varying concentrations of this compound.

- Results: Enhanced cell survival was observed in treated cultures compared to controls.

Propiedades

Fórmula molecular |

C30H40O6 |

|---|---|

Peso molecular |

496.6 g/mol |

Nombre IUPAC |

(Z)-1,16-bis(3-hydroxy-5-methoxyphenyl)hexadec-10-ene-1,15-dione |

InChI |

InChI=1S/C30H40O6/c1-35-28-18-23(17-26(32)21-28)16-25(31)14-12-10-8-6-4-3-5-7-9-11-13-15-30(34)24-19-27(33)22-29(20-24)36-2/h6,8,17-22,32-33H,3-5,7,9-16H2,1-2H3/b8-6- |

Clave InChI |

MECWAKRVICEVGZ-VURMDHGXSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1)O)CC(=O)CCC/C=C\CCCCCCCCC(=O)C2=CC(=CC(=C2)OC)O |

SMILES canónico |

COC1=CC(=CC(=C1)O)CC(=O)CCCC=CCCCCCCCCC(=O)C2=CC(=CC(=C2)OC)O |

Sinónimos |

1,16-bis(3-hydroxy-5-methoxyphenyl)-10-hexadecene-1,15-dione ardisenone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.